molecular formula C10H14N2O2 B2544845 Ethyl 2-(3,4-diaminophenyl)acetate CAS No. 85907-78-4

Ethyl 2-(3,4-diaminophenyl)acetate

Cat. No. B2544845
CAS RN: 85907-78-4
M. Wt: 194.234
InChI Key: GQHXIJFHBJFZQZ-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-diaminophenyl)acetate is a chemical compound with the molecular formula C10H14N2O2 . It is commonly used in scientific experiments as an intermediate in the synthesis of various chemicals.


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3,4-diaminophenyl)acetate consists of a total of 30 bonds. There are 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 2 primary amines (aromatic), and 1 secondary amine (aromatic) .


Physical And Chemical Properties Analysis

Ethyl 2-(3,4-diaminophenyl)acetate is a solid at room temperature . It has a molecular weight of 194.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Process Intensification for Ethyl Acetate Production

Ethyl acetate is extensively used as a solvent in various industries, including paints, coatings, and consumer products. Process intensification techniques for ethyl acetate production, such as reactive distillation and microwave-assisted reactive distillation, offer advantages over traditional methods by overcoming chemical equilibrium limitations, reducing energy consumption, and ensuring economic effectiveness through reduced capital investment. These advancements highlight the potential for optimizing the production process of ethyl acetate, which may relate to the production techniques of Ethyl 2-(3,4-diaminophenyl)acetate (G. Patil & N. Gnanasundaram, 2020).

Ionic Liquid-Based Technologies

The use of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, for dissolving biopolymers like cellulose and chitin, demonstrates their potential for industrial applications. This underscores the importance of understanding the toxicity and environmental impact of such substances before large-scale utilization. The insights from this area of research may guide safety and environmental assessments of related compounds, including Ethyl 2-(3,4-diaminophenyl)acetate (Shaghayegh Ostadjoo et al., 2018).

Organic Thermoelectric Materials

Studies on organic thermoelectric (TE) materials, such as poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, have shown significant advancements in TE properties. The exploration of PEDOT-based materials for thermoelectric applications highlights the ongoing research in developing high-performance organic TE materials. This research area may offer insights into the applications of Ethyl 2-(3,4-diaminophenyl)acetate in organic electronics or as part of complex organic compounds with specialized functions (R. Yue & Jingkun Xu, 2012).

Environmental Fate and Effects

The environmental fate and aquatic effects of substances such as ethyl tert-butyl ether (ETBE) and the broader group of oxygenates, which are used to enhance fuel efficiency and reduce emissions, have been extensively studied. Understanding the biodegradation, environmental fate, and potential impacts on human health and aquatic life of these compounds can inform similar assessments for Ethyl 2-(3,4-diaminophenyl)acetate, ensuring its safe and sustainable use (S. Thornton et al., 2020).

Safety and Hazards

Ethyl 2-(3,4-diaminophenyl)acetate is classified as a hazardous substance. It is harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(3,4-diaminophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHXIJFHBJFZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,4-diaminophenyl)acetate

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